molecular formula C10H12OS B8802862 1-[4-(Methylsulfanyl)phenyl]propan-2-one CAS No. 88356-92-7

1-[4-(Methylsulfanyl)phenyl]propan-2-one

Cat. No. B8802862
CAS RN: 88356-92-7
M. Wt: 180.27 g/mol
InChI Key: RYFZDEIJXAESAA-UHFFFAOYSA-N
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Patent
US08017608B2

Procedure details

A stirred mixture of crude 1-methylsulfanyl-4-(2-nitro-propenyl)-benzene (27a) (28.8 mmol) iron filings (6.25 g, 112 mmol) and ferric chloride hexahydrate (0.155 g, 0.57 mmol) in water (20 ml) is heated to reflux. Concentrated hydrochloric acid (10 ml) is added over 2 hours the reflux continued for 4 hours. After 18 hours at room temperature the reaction is diluted with water and chloroform. The mixture is filtered through celite and the organic extract is separated. The aqueous extract is extracted with chloroform and the combined organic extracts are dried (MgSO4). The solvent is removed and the residue is purified by chromatography on silica eluting with hexane-ethyl acetate (3:1) to afford the title compound (2.65 g).
Quantity
28.8 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
0.155 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[C:10]([N+]([O-])=O)[CH3:11])=[CH:5][CH:4]=1.Cl.[OH2:16]>C(Cl)(Cl)Cl>[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:16])[CH3:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
28.8 mmol
Type
reactant
Smiles
CSC1=CC=C(C=C1)C=C(C)[N+](=O)[O-]
Name
ferric chloride hexahydrate
Quantity
0.155 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to reflux
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through celite
EXTRACTION
Type
EXTRACTION
Details
the organic extract
CUSTOM
Type
CUSTOM
Details
is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
EXTRACTION
Type
EXTRACTION
Details
is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica eluting with hexane-ethyl acetate (3:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.